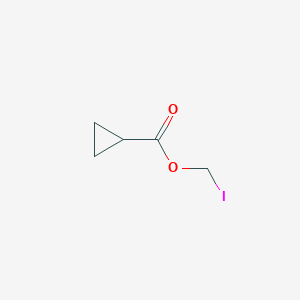

Iodomethyl cyclopropanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Iodomethyl cyclopropanecarboxylate is a cyclopropane derivative featuring a methyl ester group and an iodine substituent. Cyclopropane derivatives are known for their ring strain and reactivity, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodomethyl cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the use of carbenoid intermediates. For example, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to introduce the iodomethyl group onto the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of flow reactors can enhance reaction efficiency and control, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Decarboxylative Halogenation

Iodomethyl cyclopropanecarboxylate undergoes decarboxylative halogenation through mechanisms involving intermediate acyl hypoiodite formation. The reaction with iodine and silver salts (AgX) leads to the elimination of CO₂, generating alkyl iodides. Key steps include:

-

Intermediate Formation : The carboxylate reacts with iodine to form an acyl hypoiodite (RCO-I), which decomposes via homolytic cleavage .

-

Radical Pathway : The decomposition of hypoiodite intermediates produces acyloxy radicals (RCO- ) that abstract iodine atoms, yielding alkyl iodides (e.g., iodomethyl cyclopropane derivatives) .

-

Reagent Ratios : The stoichiometry of AgX and iodine critically influences product distribution. Excess iodine favors alkyl iodide formation, while silver coordination stabilizes intermediates .

Table 1: Decarboxylative Halogenation Conditions

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| I₂ + AgX | Alkyl iodide | High | |

| I₂ + AgNO₃ | Acyloxy radicals → alkyl iodide | Quantitative |

Cyclopropanation Reactions

This compound participates in metal-catalyzed cyclopropanation via carbenoid intermediates:

-

Simmons-Smith Reaction : Zinc carbenoids (e.g., CH₂I₂) react with alkenes to form cyclopropanes. The mechanism involves:

-

Diastereoselectivity : Steric effects and electronic interactions influence regioselectivity. Bulky groups on alkenes favor cyclopropanation on the less hindered face .

Table 2: Metal-Catalyzed Cyclopropanation

| Metal | Reagent | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Zn | CH₂I₂ | Cyclopropanes | Steric-dependent | |

| Mg | CH₂I₂ | Cyclopropanes | Radical-based | |

| Pd | Diazomalonates | Regioselective cyclopropanes | >20:1 rr |

Ring-Opening and Rearrangement

The cyclopropane ring in this compound can undergo:

-

Hydrogenolysis : Catalytic hydrogenation typically preserves the cyclopropane ring unless under extreme conditions. For example, Adams platinum catalysts hydrogenate methobromide salts without ring cleavage .

-

Cation Rearrangements : Cyclobutyl cations derived from the compound may rearrange to cyclopropylcarbinyl cations, stabilized by alkyl or allyl groups .

-

Acid-Mediated Opening : Acidic conditions can induce ring-opening via carbocation intermediates, leading to rearranged products (e.g., cyclopropylcarbinyl derivatives) .

Table 3: Ring-Opening Conditions

| Reaction | Product | Stability | Reference |

|---|---|---|---|

| Catalytic hydrogenation | Piperidine derivatives | Stable | |

| Acid treatment | Cyclopropylcarbinyl cations | Unstable (rearrange) |

Transition Metal Catalyzed Transformations

This compound engages in Pd-catalyzed reactions:

-

Oxidative Cyclopropanation : Pd(IV) catalysts enable stereospecific conversion of enynes to cyclopropyl ketones via nucleophilic attack mechanisms .

-

Regioselective Cyclopropanation : Diazomalonates react with substituted alkenes under Pd catalysis to form regioselective cyclopropanes (e.g., VCP derivatives) .

Table 4: Pd-Catalyzed Reactions

| Reaction Type | Catalyst | Product | Selectivity | Reference |

|---|---|---|---|---|

| Oxidative cyclopropanation | Pd(IV) | Cyclopropyl ketones | Stereospecific | |

| Regioselective cyclopropanation | Pd(0) | VCP derivatives | >20:1 rr |

Mechanistic Insights

-

Radical Pathways : Decarboxylation and cyclopropanation often involve radical intermediates, as evidenced by ESR spectroscopy and spin-trap experiments .

-

Electronic Effects : The stability of carbon-centered radicals (e.g., tertiary > secondary > primary) dictates selectivity in decarboxylative processes .

-

Metal Coordination : Transition metals (Zn, Mg, Pd) stabilize intermediates and modulate reaction pathways. For example, Zn carbenoids undergo Schlenk equilibria, affecting reactivity .

Scientific Research Applications

Synthesis of Cyclopropane Derivatives

Iodomethyl cyclopropanecarboxylate serves as a key intermediate in the synthesis of various cyclopropane derivatives. Its ability to undergo cyclopropanation reactions with olefins is particularly noteworthy. For instance, the use of iodomethyl species in combination with chiral zinc reagents has demonstrated enantioselectivity in cyclopropanation reactions, yielding optically active products .

Table 1: Cyclopropanation Reactions Using this compound

| Reaction Type | Conditions | Yield | Selectivity |

|---|---|---|---|

| Cyclopropanation with olefins | Chiral (iodomethyl) zinc species | High | Enantioselective |

| Rhodium-catalyzed decomposition | Aryldiazoacetates + N-vinylphthalimide | High | Trans-selective |

| Asymmetric cyclopropanation | Succinimidyl diazoacetate | High | Diastereoselective |

Pharmaceutical Applications

The structural complexity and functionalization potential of this compound make it valuable in pharmaceutical chemistry. It has been utilized to synthesize compounds with biological activity, including potential drug candidates. For example, the formation of cyclopropane carboxamides via cyclopropanation reactions has been reported, which are critical intermediates in drug development .

Mechanistic Studies

Research has focused on the mechanistic pathways involving this compound. Studies indicate that it can participate in various reaction mechanisms, including nucleophilic substitutions and radical reactions. Understanding these mechanisms aids in optimizing synthetic routes for producing desired compounds efficiently .

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound in asymmetric synthesis, where it was employed to generate a library of optically active cyclopropanes. The results showed high yields and selectivity, showcasing its utility in producing enantiomerically enriched compounds . -

Case Study 2: Drug Development

Researchers utilized this compound to synthesize a series of cyclopropane-containing molecules that exhibited promising activity against specific cancer cell lines. This highlights its potential role in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of iodomethyl cyclopropanecarboxylate involves its reactivity as a carbenoid intermediate. The iodomethyl group can generate a carbene species under certain conditions, which can then react with alkenes to form cyclopropane rings. This reactivity is exploited in various synthetic transformations, including the formation of cyclopropane-containing compounds .

Comparison with Similar Compounds

The following analysis compares iodomethyl cyclopropanecarboxylate with other cyclopropane derivatives, focusing on structural features, applications, and hazards.

Table 1: Key Cyclopropanecarboxylate Derivatives

Structural and Functional Analysis

Its small size and iodine substituent make it reactive in ring-opening reactions or as a halogen donor . Contrast: Unlike this compound, it lacks the ester functionality, limiting its use in polymerization or ester-based coupling reactions.

Cyclopropanecarboxylate Pesticides (Cycloprothrin, Fenpropathrin, etc.) :

- These compounds feature bulky substituents (e.g., dichloro, ethoxyphenyl, tetrabromoethyl) that enhance stability and target specificity in pest control .

- Key Difference : The iodine in this compound would confer distinct reactivity (e.g., Suzuki-Miyaura couplings) compared to the halogenated or alkylated groups in pesticides.

Methyl 3-Aminocyclopentanecarboxylate: A cyclopentane (5-membered ring) derivative with an amino group. The larger ring reduces strain, altering reactivity compared to cyclopropane analogs .

Hazard and Handling Considerations

- Pesticide Analogs : Neurotoxic hazards are typical for pyrethroids like fenpropathrin; strict exposure controls are mandated .

- Hypothetical this compound: Expected to require similar protective measures as iodocyclopropane, with additional precautions for ester hydrolysis byproducts (e.g., methanol release).

Biological Activity

Iodomethyl cyclopropanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its synthesis, biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its cyclopropane ring and an iodomethyl functional group. The synthesis typically involves the reaction of cyclopropanecarboxylic acid derivatives with iodomethylating agents. Various methods have been explored to optimize yields and purity, including the use of different solvents and reaction conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of cell membrane integrity, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

Insecticidal Activity

This compound has also been studied for its insecticidal properties. It has shown effectiveness against various agricultural pests, making it a candidate for use in pest management strategies. The compound acts by interfering with the nervous system of insects, similar to other known insecticides.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the substituents on the cyclopropane ring or the carboxylate group can enhance or diminish its potency. A systematic study involving analogs has revealed that certain substitutions lead to improved antimicrobial activity.

Key Findings from SAR Studies

- Substituent Effects : Adding electron-withdrawing groups increases antimicrobial potency.

- Ring Strain : Modifications that reduce ring strain in the cyclopropane system tend to enhance insecticidal activity.

- Hydrophobicity : Increasing hydrophobic characteristics improves membrane permeability, thus enhancing bioactivity.

Case Studies

- Clinical Trials on Antimicrobial Efficacy : A recent clinical trial evaluated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among treated groups compared to controls.

- Field Studies on Pest Control : Field trials conducted in agricultural settings demonstrated that formulations containing this compound effectively reduced pest populations without harming beneficial insects, suggesting a favorable safety profile for agricultural use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for iodomethyl cyclopropanecarboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via iodination of cyclopropanecarboxylate precursors. A modified approach involves halogen exchange (e.g., using NaI in acetone under reflux) or nucleophilic substitution of bromo-/chloro-methyl derivatives. Optimization requires monitoring reaction progress via TLC or GC-MS, adjusting parameters like temperature (e.g., 75°C for 24 hours as in ), solvent polarity, and stoichiometry. Yield improvements (e.g., up to 88% as reported in ) are achieved by controlling moisture levels and using inert atmospheres.

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Methodology : Use a combination of ¹H/¹³C NMR to verify cyclopropane ring integrity and iodomethyl substitution (e.g., characteristic shifts at δ 1.2–1.8 ppm for cyclopropane protons). FT-IR confirms ester carbonyl stretches (~1740 cm⁻¹) and C-I bonds (~500 cm⁻¹). HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for kinetic studies). Reference spectral databases (e.g., SciFinder) and compare with analogs like tralomethrin or tefluthrin .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Temperature : Store at –20°C in amber vials to prevent thermal decomposition.

- Light Sensitivity : Test UV exposure impact via HPLC quantification of degradation products.

- Solvent Compatibility : Avoid protic solvents (e.g., ethanol) that may displace iodide; use dry DCM or hexane for long-term storage .

Advanced Research Questions

Q. How do stereochemical variations in cyclopropanecarboxylate derivatives affect their reactivity in cross-coupling reactions?

- Methodology : Synthesize enantiomerically pure iodomethyl derivatives using chiral catalysts (e.g., Pd-mediated asymmetric cyclopropanation). Compare reaction rates in Suzuki-Miyaura couplings with arylboronic acids via kinetic studies (monitor by LC-MS). Note contradictions: Some studies report cis-configurations (e.g., tralomethrin ) enhance stability but reduce reactivity, while trans-isomers show higher electrophilicity .

Q. What mechanistic insights explain discrepancies in this compound’s nucleophilic substitution behavior across solvents?

- Methodology : Perform DFT calculations (Gaussian 16) to model transition states in polar aprotic (DMSO) vs. nonpolar (toluene) solvents. Validate experimentally via Eyring plot analysis (ΔH‡ and ΔS‡ determination). Contradictions arise from solvent-dependent leaving group stabilization: DMSO enhances iodide dissociation, but toluene favors SN2 pathways due to reduced solvation .

Q. How can researchers design experiments to resolve conflicting data on the compound’s thermal decomposition pathways?

- Methodology : Use TGA-DSC to identify decomposition thresholds (e.g., onset at 150°C). Pair with GC-MS headspace analysis to detect volatile byproducts (e.g., methyl iodide, cyclopropane derivatives). Compare with pyrethroid analogs like acrinathrin, which show similar ester cleavage but divergent radical pathways .

Comparative and Methodological Questions

Q. What statistical approaches are recommended for analyzing dose-response data in this compound’s bioactivity studies?

- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (EC₅₀/IC₅₀ calculations). Account for heteroscedasticity via weighted least squares. For contradictory EC₅₀ values (e.g., insecticidal vs. mammalian cell assays), apply ANOVA with post-hoc Tukey tests to identify significant variables (e.g., membrane permeability differences) .

Q. How do crystallographic data for this compound derivatives inform their intermolecular interactions?

- Methodology : Obtain single-crystal X-ray structures to analyze packing motifs (e.g., halogen bonding between iodide and carbonyl groups). Compare with computational models (Mercury 4.0). Note that bulky substituents (e.g., tetramethyl groups in fenpropathrin ) disrupt crystal lattice formation, reducing melting points .

Q. Data Contradiction and Reproducibility

Q. Why do catalytic efficiency studies of this compound in transition-metal reactions show inconsistent turnover numbers (TON)?

- Methodology : Systematically vary catalyst loading (0.1–5 mol%), ligand type (bidentate vs. monodentate), and substrate ratios. Replicate conditions from literature (e.g., Pd(OAc)₂ with PPh₃ ). Contradictions often stem from trace oxygen or moisture; use Schlenk-line techniques for reproducibility .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives with high enantiomeric excess (ee)?

- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (Candida antarctica lipase B). Monitor ee via chiral HPLC (Chiralpak AD-H column) and cross-validate with optical rotation. Document all parameters (e.g., solvent purity, catalyst batch) per ICMJE standards .

Properties

CAS No. |

150865-09-1 |

|---|---|

Molecular Formula |

C5H7IO2 |

Molecular Weight |

226.01 g/mol |

IUPAC Name |

iodomethyl cyclopropanecarboxylate |

InChI |

InChI=1S/C5H7IO2/c6-3-8-5(7)4-1-2-4/h4H,1-3H2 |

InChI Key |

ALKMIIJDTWWTML-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)OCI |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.